5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one
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Overview
Description
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one is a complex organic compound that belongs to the class of dihydronaphthofurans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This process is catalyzed by palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors . The reaction conditions are mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic process. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
2,2′-Bi[naphtho[2,3-b]furanyl]: This compound is another member of the naphthofuran family and is used as an organic semiconductor.
Naphtho[2,3-b]furan-4,9-dione: This compound is synthesized via palladium-catalyzed coupling and has applications in organic synthesis.
Uniqueness
5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5,8-dihydroxy-3-methyl-9,9a-dihydro-1H-benzo[f][2]benzofuran-4-one |
InChI |
InChI=1S/C13H12O4/c1-6-11-7(5-17-6)4-8-9(14)2-3-10(15)12(8)13(11)16/h2-3,7,14-15H,4-5H2,1H3 |
InChI Key |
NOUZKOTZLAVLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC3=C(C=CC(=C3C2=O)O)O)CO1 |
Origin of Product |
United States |
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